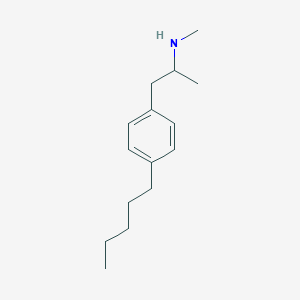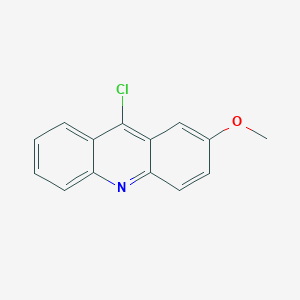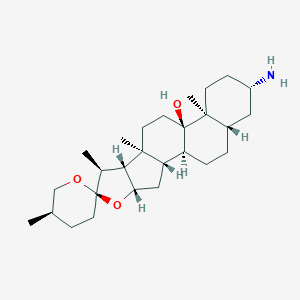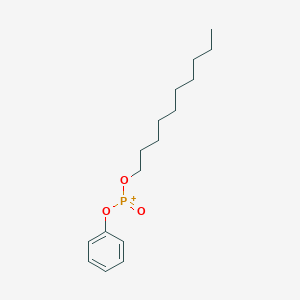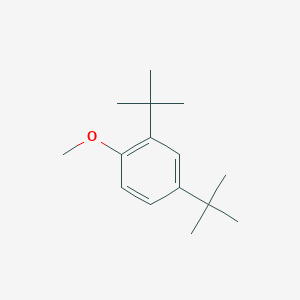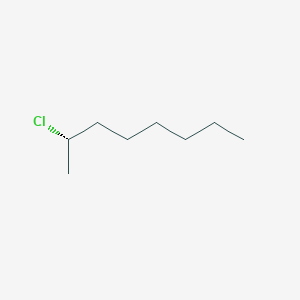
2-Chlorooctane, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorooctane, (+)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a range of potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of 2-Chlorooctane, (+)- is not yet fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Chlorooctane, (+)- can have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of conditions such as arthritis and chronic pain. Additionally, 2-Chlorooctane, (+)- has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chlorooctane, (+)- in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-Chlorooctane, (+)- is that its mechanism of action is not yet fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are a number of potential future directions for research on 2-Chlorooctane, (+)-. One area of interest is in the development of new drugs based on this compound. Studies have suggested that 2-Chlorooctane, (+)- may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of conditions such as arthritis and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as antimicrobial agents.
Méthodes De Synthèse
The synthesis of 2-Chlorooctane, (+)- can be achieved through a number of methods. One common method involves the reaction of 2-octanol with thionyl chloride in the presence of pyridine. This reaction results in the formation of 2-Chlorooctane, (+)- as the main product. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Applications De Recherche Scientifique
2-Chlorooctane, (+)- has a wide range of potential applications in scientific research. One area of interest is in the synthesis of organic compounds. This compound can be used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2-Chlorooctane, (+)- has been shown to have potential applications in the field of medicine. Recent studies have suggested that this compound may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
16844-08-9 |
|---|---|
Nom du produit |
2-Chlorooctane, (+)- |
Formule moléculaire |
C8H17Cl |
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
(2S)-2-chlorooctane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
HKDCIIMOALDWHF-QMMMGPOBSA-N |
SMILES isomérique |
CCCCCC[C@H](C)Cl |
SMILES |
CCCCCCC(C)Cl |
SMILES canonique |
CCCCCCC(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



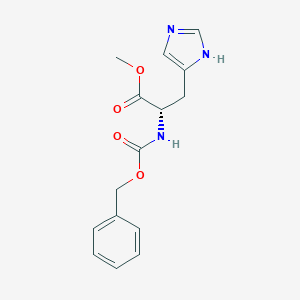
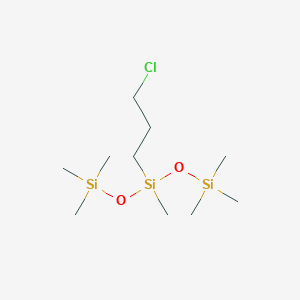
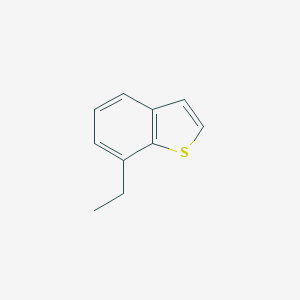
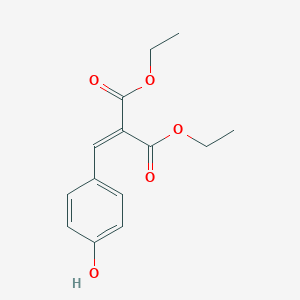
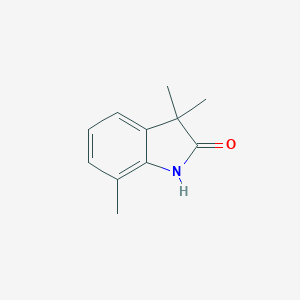
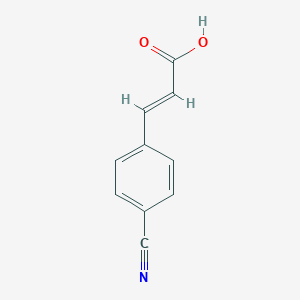
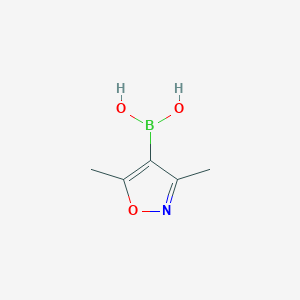
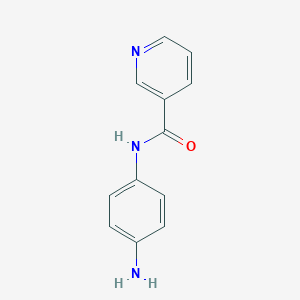
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
